2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole
Description
Properties
Molecular Formula |
C14H17N3S |
|---|---|
Molecular Weight |
259.37 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H17N3S/c1-2-4-13-12(3-1)16-14(17-13)18-11-7-9-5-6-10(8-11)15-9/h1-4,9-11,15H,5-8H2,(H,16,17) |
InChI Key |
JUXMBKZYHYJNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Cyanation of 8-azabicyclo[3.2.1]octan-3-one Derivatives
- Starting material: 8-azabicyclo[3.2.1]octan-3-one substituted with alkyl or haloalkyl groups (e.g., 2,2,2-trifluoroethyl).
- Reagents: Alkali metal cyanides (sodium cyanide or potassium cyanide), mineral acids (hydrochloric acid or sulfuric acid), and optionally ammonium chloride.
- Conditions: The reaction is conducted in aqueous or mixed aqueous-organic solvents (e.g., water with diethyl ether, toluene, or alcohols) at low temperatures (0 to 20°C) to control reactivity and minimize degradation.
- Mechanism: In situ generation of hydrogen cyanide by reaction of cyanide salts with acid facilitates nucleophilic attack on the ketone carbonyl, forming 3-cyano-3-hydroxy-8-azabicyclo[3.2.1]octane intermediates.
| Parameter | Typical Range/Value |
|---|---|
| Temperature | 0 to 20°C (preferably ~0°C) |
| Cyanide equivalents | 1.1 to 1.8 equivalents relative to substrate |
| Acid equivalents | 1.1 to 1.6 equivalents |
| Solvents | Water, diethyl ether, toluene, methanol |
| Reaction time | 24 to 44 hours |
- Notes: Stabilizing agents such as concentrated sulfuric acid may be added to prevent degradation during isolation.
Dehydration to Form Unsaturated Cyano Derivatives
- Intermediate: 3-cyano-3-hydroxy-8-azabicyclo[3.2.1]octane.
- Reagents: Acid chlorides such as thionyl chloride or phosphorus oxychloride; amines like pyridine serve as bases and solvents.
- Conditions: Reaction conducted at low temperatures (-10 to 10°C) initially, followed by heating to 80-88°C for extended periods (up to 24 hours).
- Outcome: Formation of 3-cyano-8-substituted-8-azabicyclo[3.2.1]oct-2-ene compounds via elimination of water.
- Add the hydroxy-cyano intermediate to a cooled mixture of phosphorus oxychloride and pyridine.
- Maintain temperature below 10°C during addition to control exotherm.
- Heat to 80°C and maintain for 24 hours to complete dehydration.
- Workup involves quenching with ice/water, neutralization, and organic extraction.
Reduction of Unsaturated Cyano Intermediates
Reduction converts the unsaturated cyano compounds to saturated bicyclic sulfanyl derivatives.
-
- Catalytic hydrogenation: Using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere at mild temperatures (20–75°C) and pressures (1–10 bar).
- Metal/Alcohol reduction: Using metals like magnesium in methanol.
- Borohydride reduction: Sodium or lithium borohydride in alcohol solvents, optionally with pyridine.
| Parameter | Typical Range/Value |
|---|---|
| Catalyst | Pd/C (5%) |
| Temperature | 20–50°C (often ~50°C) |
| Pressure | 2–6 bar hydrogen |
| Solvent | Toluene, methanol, ethanol, or mixtures |
| Reaction time | 3 to 12 hours |
- Notes: Multiple catalyst additions and solvent adjustments may be required to drive the reaction to completion and achieve high purity.
Coupling to Form the Sulfanyl-Benzodiazole Compound
- The sulfanyl linkage between the 8-azabicyclo[3.2.1]octane moiety and the 1H-1,3-benzodiazole ring is typically formed by nucleophilic substitution or coupling reactions involving suitable leaving groups on the benzodiazole or sulfanyl precursors.
- Specific details on this coupling step are less documented but generally involve base-mediated reactions with halogenated or mesylated benzodiazole derivatives.
Summary Table of Key Reagents and Conditions
| Step | Reagents & Catalysts | Solvents | Temperature (°C) | Time | Notes |
|---|---|---|---|---|---|
| Cyanation | NaCN or KCN, HCl or H2SO4, NH4Cl | Water, diethyl ether, toluene | 0–20 | 24–44 h | In situ HCN generation |
| Dehydration | Thionyl chloride or POCl3, pyridine | Pyridine or excess acid chloride | -10 to 80 | 24 h | Controlled addition, heating |
| Reduction | Pd/C catalyst, H2 gas | Toluene, methanol, ethanol | 20–50 | 3–12 h | Multiple catalyst additions |
| Coupling | Base, benzodiazole derivative | Not specified | Ambient to reflux | Variable | Nucleophilic substitution |
Research Findings and Perspectives
- The synthetic route is well-established in patent literature, emphasizing the importance of controlling reaction temperatures and reagent stoichiometry to optimize yield and purity.
- The use of catalytic hydrogenation is preferred for reduction steps due to selectivity and mild conditions, minimizing side reactions.
- Cyanation and dehydration steps are sensitive to reaction conditions; improper control can lead to degradation or isomer mixtures.
- Stabilization techniques such as acid addition during isolation are critical to maintain compound integrity.
- The bicyclic azabicyclooctane framework confers biological activity potential, making these synthetic methods valuable for pharmaceutical research applications.
Chemical Reactions Analysis
Types of Reactions
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The sulfur atom can form covalent bonds with target proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane core is a common scaffold in medicinal chemistry. Key structural analogs include:
(a) Tropifexor
- Structure : Features an 8-azabicyclo[3.2.1]octane linked to a benzothiazole-carboxylic acid group via an ether bridge.
- Key Difference : Unlike the target compound’s benzodiazole, tropifexor uses a benzothiazole-carboxylic acid, which enhances its polarity and receptor-binding affinity.
(b) 8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Structure : Contains a sulfonyl group and a triazole substituent on the bicyclic core.
- Properties :
(c) 1-(8-Azabicyclo[3.2.1]oct-3-yl)-1H-benzimidazole
- Structure : Substitutes benzimidazole for benzodiazole.
- Properties :
- Key Difference : Benzimidazole lacks the second nitrogen in benzodiazole, affecting hydrogen-bonding capacity and aromaticity.
Benzodiazole-Containing Analogs
(a) 1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole
- Structure : Combines benzodiazole with a fluoropentyl chain and naphthoyl group.
- Comparison : The fluoropentyl chain increases lipophilicity compared to the bicyclic sulfanyl group in the target compound, altering membrane permeability .
Physicochemical and Pharmacological Comparisons
Key Observations
Substituent Effects: Sulfanyl vs. Sulfonyl: Sulfonyl groups (e.g., ) increase acidity and polarity, whereas sulfanyl groups may enhance nucleophilicity. Benzodiazole vs. Bicyclic Modifications: Substituents like cyclopropylmethyl () or fluoropentyl () alter lipophilicity and pharmacokinetic profiles.
Biological Relevance :
- Tropifexor’s FXR agonism () suggests that the 8-azabicyclo[3.2.1]octane scaffold is compatible with nuclear receptor targeting. The target compound’s benzodiazole may confer distinct binding interactions.
Biological Activity
The compound 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole (CAS: 1955515-79-3) is a novel bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C14H18ClN3S
- Molecular Weight : 295.83 g/mol
- CAS Number : 1955515-79-3
- Chemical Properties : The compound features a bicyclic structure with a sulfur atom linked to a benzodiazole moiety, which is significant for its biological interactions.
Research indicates that compounds related to the bicyclic structure of this compound exhibit activity as kappa-opioid receptor antagonists. These receptors are involved in pain modulation and have implications in addiction and mood disorders.
Structure-Activity Relationship (SAR)
A series of studies have explored the SAR of similar compounds, revealing insights into how modifications to the bicyclic core influence biological activity. For instance:
| Compound | Kappa IC50 (nM) | μ:κ Ratio | δ:κ Ratio |
|---|---|---|---|
| Analog 6c | 20 | 36 | 415 |
| Analog 12 | 172 | 93 | >174 |
These findings suggest that specific structural modifications can enhance selectivity and potency against kappa receptors, which is crucial for therapeutic applications .
Study on Kappa Opioid Receptor Antagonism
In a significant study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized various 8-azabicyclo[3.2.1]octan derivatives, including those similar to our compound, demonstrating potent kappa opioid receptor antagonism with favorable brain exposure . This study highlighted the potential for these compounds in treating conditions associated with kappa receptor activity.
Pharmacokinetics and CNS Exposure
Another critical aspect of the biological activity involves pharmacokinetic properties. Compounds with high brain permeability are essential for central nervous system (CNS) effects. The aforementioned studies reported that certain modifications improved CNS exposure while maintaining receptor selectivity, indicating that the compound may have therapeutic potential in CNS-related disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
